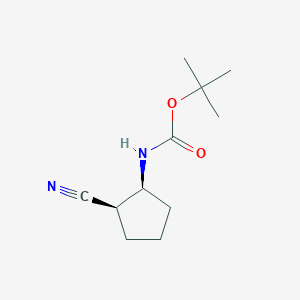

cis-2-Boc-amino-cyclopentanecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "cis-2-Boc-amino-cyclopentanecarbonitrile" involves several key strategies, including organocatalytic routes for enantioselective synthesis and the preparation of amino acids through Strecker reactions and subsequent transformations. For instance, Fanelli et al. (2019) developed a highly enantioselective, organocatalytic route to synthesize a structurally related compound, demonstrating the importance of cis-selectivity in these processes (Fanelli et al., 2019). Additionally, Cativiela et al. (2005) showcased the synthesis of all stereoisomers of 1-amino-2-phenylcyclopentanecarboxylic acid, highlighting the effectiveness of divergent synthetic routes in obtaining enantiomerically pure compounds (Cativiela et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds akin to "cis-2-Boc-amino-cyclopentanecarbonitrile" plays a crucial role in their chemical reactivity and physical properties. Studies involving coordination polymers and X-ray crystallography have provided insights into the structural characteristics of these compounds. For example, Genuis et al. (2008) explored the structures of coordination polymers derived from aliphatic dinitrile ligands, revealing insights into the chiral and achiral nature of these complexes and their photoluminescent properties (Genuis et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of "cis-2-Boc-amino-cyclopentanecarbonitrile" and related compounds is influenced by their molecular structure. Studies have investigated the hydrolysis and rearrangement reactions of similar compounds, providing insights into their chemical behavior under different conditions. Atay et al. (2000) discussed the solvent-dependent switch from hydrolysis to rearrangement of iminothiooxopyrimidine intermediates, illustrating the complex reaction pathways these compounds can undergo (Atay et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of trans-2-Aminomethylcycloalkanols : Research shows the use of cis-2-Boc-amino-cyclopentanecarbonitrile in the synthesis of trans-2-aminomethylcycloalkanols. This process involves the reductive alkylation of trans-2-hydroxycyclopentanecarbonitrile and trans-2-hydroxycyclohexanecarbonitrile, demonstrating its utility in the creation of diverse cycloalkanol derivatives (Fülöp et al., 1991).

Synthesis of N-Protected 2,3-Methanomethionine Stereoisomers : The compound has been used in the synthesis of N-protected forms of 2,3-methanomethionine, a cyclopropyl derivative of methionine. This research highlights its role in creating complex amino acid derivatives (Burgess & Ke, 1996).

Building Blocks in Drug Discovery : cis-2-Boc-amino-cyclopentanecarbonitrile is considered a promising building block for sterically constrained diamines in drug discovery. It's been used to synthesize Boc-monoprotected derivatives of cyclobutane diamines (Radchenko et al., 2010).

Advanced Organic Synthesis Applications

Synthesis of Hydroxyproline Derivatives : The compound plays a crucial role in the synthesis of hydroxyproline derivatives, a process involving intramolecular reactions to generate five-membered rings. This process is significant for developing complex organic structures (Krishnamurthy et al., 2014).

Formation of Amino Alcohols : Research shows its use in the regioselective ring-opening reactions of cis-3-aminooxetanes, facilitating the synthesis of syn- and anti-1,2-amino alcohols. This illustrates its versatility in organic synthesis (Bach & Schröder, 1997).

Preparation of Multifunctionalized Alicyclic β-Amino Esters : It has been used to prepare multifunctionalized constrained pentacin derivatives via stereospecific tandem reactions, demonstrating its value in complex organic synthesis (Coursindel et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, cis-2-Amino-1-cyclopentanecarboxylic acid, suggests that it should not be used in food, drug, pesticide or biocidal product use . It is recommended to use personal protective equipment as required and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S,2R)-2-cyanocyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYINKCOTAVORFZ-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Boc-amino-cyclopentanecarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)